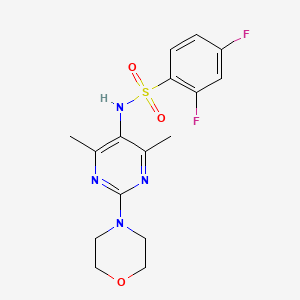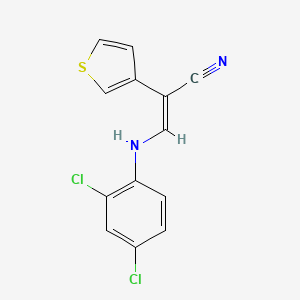
(E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Activity Research
Analytical Methods for Determining Antioxidant Activity
Antioxidant research is crucial in various fields such as food engineering, medicine, and pharmacy due to the role of antioxidants in preventing oxidative stress-related diseases. A review by Munteanu and Apetrei (2021) discusses critical tests used to determine antioxidant activity, including Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP). These methods are based on spectrophotometry, assessing the capacity of compounds to scavenge free radicals or reduce metal ions, which is indicative of antioxidant potential. This area of research is relevant for exploring the antioxidant capacity of various compounds, including potentially "(E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea" (Munteanu & Apetrei, 2021).
Treatment of Organic Pollutants
Redox Mediators in the Treatment of Organic Pollutants
The remediation of wastewater contaminated with organic pollutants is a significant environmental challenge. Enzymatic approaches using oxidoreductive enzymes in the presence of redox mediators have shown promise in degrading recalcitrant compounds. This method enhances the efficiency of degradation, making it a valuable strategy for treating pollutants in industrial effluents. Such research could provide insights into novel applications for a wide range of compounds, including quinazoline derivatives, in environmental remediation (Husain & Husain, 2007).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea involves the condensation of 4-methoxybenzaldehyde with anthranilic acid to form 3-(4-methoxybenzyl)anthranilic acid, which is then cyclized with acetic anhydride to form 2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid. The resulting acid is then converted to its corresponding acid chloride, which is reacted with (E)-3-phenylprop-2-en-1-amine to form the desired product.", "Starting Materials": [ "4-methoxybenzaldehyde", "anthranilic acid", "acetic anhydride", "thionyl chloride", "(E)-3-phenylprop-2-en-1-amine" ], "Reaction": [ "Condensation of 4-methoxybenzaldehyde with anthranilic acid in the presence of a suitable condensing agent to form 3-(4-methoxybenzyl)anthranilic acid", "Cyclization of 3-(4-methoxybenzyl)anthranilic acid with acetic anhydride to form 2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid", "Conversion of 2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid to its corresponding acid chloride using thionyl chloride", "Reaction of the acid chloride with (E)-3-phenylprop-2-en-1-amine to form (E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea" ] } | |
Número CAS |
941941-50-0 |
Nombre del producto |
(E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea |
Fórmula molecular |
C23H20N4O3 |
Peso molecular |
400.438 |
Nombre IUPAC |
1-[3-[(4-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]-3-phenylurea |
InChI |
InChI=1S/C23H20N4O3/c1-30-18-13-11-16(12-14-18)15-27-21(19-9-5-6-10-20(19)25-23(27)29)26-22(28)24-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H2,24,26,28) |
Clave InChI |
ZOYKFBTXHVMHRN-YYADALCUSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2442853.png)
![N-[2-(2-Methylphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2442854.png)

![4-[Methyl(prop-2-enoyl)amino]benzoic acid](/img/structure/B2442856.png)
![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine](/img/structure/B2442860.png)
![(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2442861.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-phenylbutanamide](/img/structure/B2442864.png)
![Methyl 2-[2-(4-methoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2442866.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2442869.png)

